molecular formula C7H6BrNO3 B183249 4-Bromo-2-methoxy-1-nitrobenzene CAS No. 103966-66-1

4-Bromo-2-methoxy-1-nitrobenzene

Cat. No. B183249
M. Wt: 232.03 g/mol
InChI Key: DJKPQYBFSAJUBS-UHFFFAOYSA-N
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Description

“4-Bromo-2-methoxy-1-nitrobenzene” is a chemical compound with the molecular formula C7H6BrNO3 . It is also known by other names such as “2-Bromo-4-methoxy-1-nitrobenzene”, “2-Brom-4-methoxy-1-nitrobenzol”, and “3-Bromo-4-nitrophenyl methyl ether” among others .


Synthesis Analysis

The synthesis of “4-Bromo-2-methoxy-1-nitrobenzene” could involve multiple steps. One possible method could be a Friedel Crafts acylation followed by a Clemmensen Reduction . Another method could involve a nitration, a conversion from the nitro group to an amine, and a bromination .


Molecular Structure Analysis

The molecular structure of “4-Bromo-2-methoxy-1-nitrobenzene” consists of a benzene ring substituted with a bromo group, a methoxy group, and a nitro group . The average mass of the molecule is 232.031 Da and the monoisotopic mass is 230.953094 Da .


Chemical Reactions Analysis

“4-Bromo-2-methoxy-1-nitrobenzene” can undergo various chemical reactions. For instance, it can participate in electrophilic aromatic substitution reactions . In these reactions, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate .


Physical And Chemical Properties Analysis

“4-Bromo-2-methoxy-1-nitrobenzene” has a density of 1.6±0.1 g/cm3 . It has a boiling point of 303.3±22.0 °C and a melting point of 87ºC . The compound has a molar refractivity of 47.2±0.3 cm3 .

Scientific Research Applications

  • Electrochemical Grafting on Silicon Surfaces : Hunger et al. (2006) investigated the properties of Si(111) surfaces grafted with benzene derivatives, including nitro-, bromo-, and methoxybenzene. They found that silicon surface engineering can be achieved using an electrochemical grafting process with nitrobenzene and bromobenzene, allowing for the chemical passivation of silicon-derived interface gap states and the modification of electron affinity through adsorbate-related surface dipole effects (Hunger et al., 2006).

  • Synthesis of 4-Methoxyphenol : Jian (2000) described a new method for synthesizing 4-methoxyphenol. The process involves using 4-methoxy-1-nitrobenzene produced by substituting 4-chloro-1-nitrobenzene and converting it to an intermediate, which is then converted to 4-methoxyphenol. This study highlights the role of 4-methoxy-1-nitrobenzene in the synthesis of commercially significant compounds (Jian, 2000).

  • Azo Coupling Reactions with Naphthols : Boga et al. (2002) explored the kinetics of azo coupling reactions between naphthols and 4-methoxy- and 4-nitrobenzenediazonium salts. Their findings indicate that these diazonium salts, which are very stable, can be used as alternatives in azo coupling reactions, a key process in dye and pigment manufacturing (Boga et al., 2002).

  • Ultrasound Assisted Synthesis of Nitro Aromatic Ethers : Harikumar and Rajendran (2014) investigated the synthesis of 1-butoxy-4-nitrobenzene using 4-nitrophenol and n-butyl bromide, demonstrating the efficacy of ultrasound irradiation in enhancing the reaction. This study shows the potential application of 4-bromo-2-methoxy-1-nitrobenzene in synthesizing nitro aromatic ethers, a class of compounds with various industrial applications (Harikumar & Rajendran, 2014).

  • Photoreaction Studies : McIntyre, Coleman, and Wubbels (2004) investigated the photoreaction of nitrobenzene derivatives, including 4-bromo-2-methoxy-1-nitrobenzene, with hydrobromic acid. Their study contributes to understanding the photoreactivity of nitrobenzene derivatives, which is relevant in photochemical synthesis and environmental chemistry (McIntyre, Coleman, & Wubbels, 2004).

  • Study on Electron Transfer in Ionic Liquids : Ernst et al. (2013) showed that radical anions of 1-bromo-4-nitrobenzene are reactive in a specific room temperature ionic liquid, providing insights into the reactivity of these compounds in alternative solvent systems. This is important for understanding the behavior of these molecules in different chemical environments (Ernst et al., 2013).

  • Photoelectrochemical Reduction Studies : Compton and Dryfe (1994) investigated the photoelectrochemical reduction of p-bromo-nitrobenzene, providing insights into the mechanisms of electron transfer processes. Their findings have implications for the understanding of photoelectrochemical reactions involving nitrobenzene derivatives (Compton & Dryfe, 1994).

Safety And Hazards

“4-Bromo-2-methoxy-1-nitrobenzene” is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It may also cause damage to organs through prolonged or repeated exposure .

properties

IUPAC Name

4-bromo-2-methoxy-1-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNO3/c1-12-7-4-5(8)2-3-6(7)9(10)11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJKPQYBFSAJUBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10471762
Record name 4-bromo-2-methoxy-1-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10471762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2-methoxy-1-nitrobenzene

CAS RN

103966-66-1
Record name 4-bromo-2-methoxy-1-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10471762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-BROMO-2-NITROANISOLE
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To 4-bromo-2-fluoro-1-nitrobenzene (8.0 g, 36.4 mmol) was added 0.5 N sodium methoxide (105 mL, 52.5 mmol). The mixture was stirred at 60° C. for 1 h. The MeOH was rotovaped down. The crude product was dissolved in DCM (100 mL), washed with H2O, dried (Na2SO4), filtered, and rotovaped down to give the title compound of step A (8.1 g, 34.9 mmol, 96%) as a yellow solid. 1H NMR (400 MHz, CDCl3) δ ppm 7.74 (d, J=8.61 Hz, 1H), 7.23 (d, J=2.01 Hz, 1H), 7.16 (dd, J=8.61, 1.83 Hz, 1H), 3.95 (s, 3H).
Quantity
8 g
Type
reactant
Reaction Step One
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105 mL
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reactant
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crude product
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100 mL
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Yield
96%

Synthesis routes and methods II

Procedure details

18.4 g (83.64 mmol) of 2-fluoro-4-bromonitrobenzene (Aldrich) are almost fully dissolved in 300 mL of anhydrous methanol. 19.9 mL (106.22 mmol) of a 30% solution of sodium methoxide in methanol are added dropwise and the mixture is stirred overnight at room temperature. The methanol is evaporated off under reduced pressure, the medium is taken up in ethyl acetate and water, and the aqueous phase is then acidified by adding aqueous 1N HCl. After separation of the phases by settling, the organic phase is washed with saturated aqueous NaCl, dried over Na2SO4, filtered and concentrated under vacuum. 17.4 g of the expected product are obtained in the form of a yellow solid. Yield=89.7%.
Quantity
18.4 g
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reactant
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Quantity
300 mL
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solution
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0 (± 1) mol
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Yield
89.7%

Synthesis routes and methods III

Procedure details

To a solution of 4-bromo-2-fluoro-1-nitro-benzene (2.0 g, 9.09 mmol) in methanol (50 ml) was added sodium methanolate (30% in methanol) (1.64 g, 9.09 mmol). The reaction mixture was stirred at room temperature overnight. The reaction mixture was concentrated and the residue was dissolved in water (30 ml) and extracted twice with ethyl acetate. The combined organic phases were washed with water. The organic phase was separated, dried over magnesium sulfate, filtered, and evaporated to dryness to yield a crystalline solid (2.1 g, 99%).
Quantity
2 g
Type
reactant
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Quantity
1.64 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Yield
99%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
T Kobayashi, T Toyoda, Y Tajima… - Chemical Research …, 2021 - ACS Publications
… organic phase was evaporated to obtain 4-bromo-2-methoxy-1-nitrobenzene (2.03 mmol). … An aliquot of 1.24 mmol of 4-bromo-2-methoxy-1-nitrobenzene was added to the glass flask …
Number of citations: 4 pubs.acs.org
T Kobayashi, S Kishimoto, S Watanabe… - Chemical Research …, 2022 - ACS Publications
… Nitro derivatives of o-Ans, namely 4-bromo-2-methoxy-1-nitrobenzene, were prepared as … -nitro-3-methylphenyl triflate, or 4-bromo-2-methoxy-1-nitrobenzene) dissolved in toluene (1 mL…
Number of citations: 4 pubs.acs.org
J Song, HJ Kang, JW Lee, MA Wenas, SH Jeong… - Plos one, 2017 - journals.plos.org
… 4-Bromo-2-methoxy-1-nitrobenzene (4e). To a solution of 4-Bromo-2-fluoro-1-nitrobenzene (400 mg, 2.0 mmol) in methanol (5 mL) was added sodium methoxide 5.0 M in methanol (…
Number of citations: 2 journals.plos.org
W Zhang, J Zhang, S Ren, Y Liu - The Journal of Organic …, 2014 - ACS Publications
A general and regiospecific transformation of substituted phenols into the related o-nitrophenols has been achieved via a three-step process involving the palladium-catalyzed chelation-…
Number of citations: 65 pubs.acs.org
MR Turner - 2000 - search.proquest.com
A novel synthesis of indoles having electron withdrawing substituents in the 3-position has been developed. Various 2-nitrostyrenes were prepared via Stille coupling of 2-tributyl stannyl…
Number of citations: 2 search.proquest.com
D Pomikło, A Pietrzak, R Kishi… - Materials Chemistry …, 2023 - pubs.rsc.org
… Thus, the Suzuki coupling of borolane 10 72 with 4-bromo-2-methoxy-1-nitrobenzene (11) resulted in dimethoxybiphenyl 12[6,7], which upon treatment with BBr 3 gave the desired …
Number of citations: 0 pubs.rsc.org
JI Murray, MV Silva Elipe, KD Baucom… - The Journal of …, 2021 - ACS Publications
The ipso nitration of aryl boronic acid derivatives has been developed using fuming nitric acid as the nitrating agent. This facile procedure provides efficient and chemoselective access …
Number of citations: 10 pubs.acs.org
A Abdelhameed - 2018 - search.proquest.com
Leishmaniasis is a neglected tropical disease; the number of fatalities it causes ranks it second to malaria among parasitic infections. The Leishmania parasite can cause cutaneous …
Number of citations: 3 search.proquest.com
Z Liu, N Luan, H Lu, A Liang, J Li, D Zou… - European Journal of …, 2020 - Wiley Online Library
… In the presence of B1, when 4-bromo-2-methoxy-1-nitrobenzene was used as substrate, the target product (4c) was obtained in 16 % yield. 3-Methoxy-4-nitro-1,1':4',1''-terphenyl and 2-(…
橋本和樹 - (No Title), 2016 - repository.dl.itc.u-tokyo.ac.jp
第 2 節 触媒調製法の改良 14 第 3 節 改良法で得られた触媒の医薬品合成への応用 19 第 2 章 MWNT 担持型不斉固相触媒の連続フロー合成への応用研究第 1 節 研究背景 21 …
Number of citations: 6 repository.dl.itc.u-tokyo.ac.jp

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